molecular formula C7H15Cl2N B14641700 2-Propanaminium, N-(chloromethylene)-N-(1-methylethyl)-, chloride CAS No. 54485-04-0

2-Propanaminium, N-(chloromethylene)-N-(1-methylethyl)-, chloride

Cat. No.: B14641700
CAS No.: 54485-04-0
M. Wt: 184.10 g/mol
InChI Key: GYFYXTBCJNXNGK-UHFFFAOYSA-M
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Description

2-Propanaminium, N-(chloromethylene)-N-(1-methylethyl)-, chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in disinfectants, antiseptics, and surfactants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quaternary ammonium compounds typically involves the alkylation of tertiary amines with alkyl halides. For 2-Propanaminium, N-(chloromethylene)-N-(1-methylethyl)-, chloride, the reaction might involve the following steps:

    Starting Materials: Tertiary amine (e.g., N-(1-methylethyl)-2-propanamine) and an alkyl halide (e.g., chloromethylene chloride).

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions.

    Product Isolation: The product is typically isolated by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of quaternary ammonium compounds is often carried out in large reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

Quaternary ammonium compounds can undergo various chemical reactions, including:

    Substitution Reactions: These compounds can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.

    Oxidation and Reduction: While quaternary ammonium compounds are generally stable, they can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield alcohols, while oxidation reactions can produce aldehydes or ketones.

Scientific Research Applications

Quaternary ammonium compounds, including 2-Propanaminium, N-(chloromethylene)-N-(1-methylethyl)-, chloride, have a wide range of applications in scientific research:

    Chemistry: Used as phase transfer catalysts in organic synthesis.

    Biology: Employed as antimicrobial agents in cell culture and microbiology.

    Medicine: Utilized in disinfectants and antiseptics for their antimicrobial properties.

    Industry: Applied in the formulation of surfactants, detergents, and fabric softeners.

Mechanism of Action

The antimicrobial action of quaternary ammonium compounds is primarily due to their ability to disrupt microbial cell membranes. The positively charged ammonium ion interacts with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium Chloride: Another quaternary ammonium compound widely used as a disinfectant and antiseptic.

    Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antimicrobial properties.

    Didecyldimethylammonium Chloride: Commonly used in disinfectants and sanitizers.

Uniqueness

2-Propanaminium, N-(chloromethylene)-N-(1-methylethyl)-, chloride may have unique properties or applications based on its specific structure and functional groups. For example, its antimicrobial efficacy, solubility, and stability could differ from other quaternary ammonium compounds, making it suitable for specialized applications.

Properties

CAS No.

54485-04-0

Molecular Formula

C7H15Cl2N

Molecular Weight

184.10 g/mol

IUPAC Name

chloromethylidene-di(propan-2-yl)azanium;chloride

InChI

InChI=1S/C7H15ClN.ClH/c1-6(2)9(5-8)7(3)4;/h5-7H,1-4H3;1H/q+1;/p-1

InChI Key

GYFYXTBCJNXNGK-UHFFFAOYSA-M

Canonical SMILES

CC(C)[N+](=CCl)C(C)C.[Cl-]

Origin of Product

United States

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